The synthesis of 3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole typically involves several key steps:
Recent advancements in synthetic techniques include microwave-assisted synthesis, which significantly reduces reaction time and improves yields compared to traditional methods .
The molecular formula of 3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole is CHBrClNO. Its structure features:
3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole can participate in various chemical reactions:
The mechanism of action for compounds like 3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole often involves:
The exact mechanism can vary significantly based on the specific biological context and target organism.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are used to characterize these properties .
3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole has several notable applications:
1,2,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This heterocyclic system exhibits exceptional tunability, metabolic stability, and diverse bioactivity, making it indispensable in rational drug design. The asymmetric arrangement of heteroatoms confers distinct electronic properties and directional characteristics critical for target binding. Within this chemical class, 3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole (CAS 1184620-01-6) exemplifies a structurally refined building block for expanding drug-like chemical space. Its strategic substitution pattern combines a halogenated aryl moiety with an electrophilic chloride, enabling versatile downstream derivatization while maintaining favorable physicochemical properties for bioactivity screening [2] [8].
The journey of 1,2,4-oxadiazoles began in 1884 with the seminal synthesis by Tiemann and Krüger, initially classified as "furo[ab]diazoles" [2] [6] [8]. Despite their early discovery, significant medicinal exploration remained dormant until the mid-20th century. A pivotal breakthrough occurred in the 1960s with the introduction of oxolamine (Perebron®), the first therapeutic agent featuring a 1,2,4-oxadiazole core, marketed as a cough suppressant [2] [8]. This milestone validated the biological compatibility of the heterocycle and stimulated further research.
The 1980s–2000s witnessed systematic investigation into the pharmacophore potential of 1,2,4-oxadiazoles, driven by their:
The discovery of naturally occurring 1,2,4-oxadiazoles, phidianidines A and B (2011) from the sea slug Phidiana militaris, further highlighted their biological relevance. These marine alkaloids demonstrated potent in vitro cytotoxicity and receptor binding activity, reinforcing the scaffold’s significance in bioactive molecule design [2] [6].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Medicinal Chemistry
Year | Milestone | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial chemical characterization |
1960s | Introduction of Oxolamine (Perebron®) | First therapeutic drug containing 1,2,4-oxadiazole core |
1970-2000 | Development of Prenoxdiazine, Butalamine, Fasiplon | Expansion into cough suppression, vasodilation, and anxiety treatment |
2011 | Isolation of Phidianidines A/B | Demonstration of natural occurrence and significant cytotoxicity |
2015-2020 | Rise in publications (≥100 annually) | Intensified research focus on anticancer, anti-infective, and CNS applications |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for carboxylic acid derivatives, addressing critical limitations of traditional carbonyl groups while mimicking their spatial and electronic properties. This bioisosteric replacement strategy is fundamental to modern medicinal chemistry for enhancing drug-like properties [2] [6] [8].
Key Advantages over Carboxylic Acid Derivatives:
Quantum mechanical studies reveal that 1,2,4-oxadiazoles exhibit reduced aromaticity compared to their 1,3,4-isomers. This was experimentally confirmed through UV spectroscopy, where 3,5-diphenyl-1,2,4-oxadiazole (λmax 245 nm) showed no bathochromic shift relative to monosubstituted derivatives, indicating minimal π-conjugation extension through the heterocyclic core. This property enables orthogonal electronic effects from substituents, crucial for fine-tuning pharmacophore activity [6] [8].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Conventional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low | High | Extended half-life in vivo |
Hydrolytic Resistance | Susceptible | Resistant | Oral bioavailability improvement |
Hydrogen Bond Capacity | Donor/Acceptor | Acceptor only | Reduced non-specific binding; enhanced membrane permeability |
Dipole Moment | ~1.7–2.1 D | 3.5–4.5 D | Improved target binding affinity |
Aromatic Character | None | Partial | π-Stacking capability with biological targets |
3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole (CAS 1184620-01-6, C₈H₄BrClN₂O, MW 259.49 g/mol) serves as a multifunctional building block for generating diverse chemical libraries. Its molecular architecture combines three strategic elements:
Table 3: Key Physicochemical Properties of 3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole
Property | Value | Experimental/Reference Source |
---|---|---|
CAS Number | 1184620-01-6 | BLD Pharmatech [1] |
Molecular Formula | C₈H₄BrClN₂O | PubChemLite [4] |
Molecular Weight | 259.49 g/mol | BLD Pharmatech [1] |
SMILES | ClC1=NC(C2=CC=C(Br)C=C2)=NO1 | BLD Pharmatech [1] |
InChIKey | FMPZVWXNFOKUER-UHFFFAOYSA-N | PubChemLite [4] |
Predicted LogP | 3.2 (ChemAxon) | Estimated from structural analogs |
Synthetic Accessibility: Commercial availability (e.g., BLD Pharmatech, Sigma-Aldrich) supports its widespread use [1] [3]. The compound is typically synthesized via Tiemann-type heterocyclization between 4-bromobenzamidoxime and chloroacetyl chloride or its equivalents, often under mild conditions (e.g., TEA/T3P at 80°C, yielding 87–97%) [2] [8].
Derivatization Applications:
Table 4: Representative Derivatives Synthesized from 3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole
Derivative Structure | Synthetic Route | Application Target |
---|---|---|
3-(4-Biphenyl)-5-chloro-1,2,4-oxadiazole | Suzuki coupling | COX-2 inhibitors |
3-(4-Bromophenyl)-5-(piperazinyl)-1,2,4-oxadiazole | Nucleophilic substitution | CNS receptor ligands |
3-(4-Aminophenyl)-5-chloro-1,2,4-oxadiazole | Buchwald-Hartwig amination | Fluorescent probes |
3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | Ullmann coupling | Antiparasitic agents [9] |
The electron-withdrawing nature of the oxadiazole core (comparable to nitro/cyano groups) enhances the reactivity of the C5 chloride toward nucleophiles, while the bromophenyl group provides a handle for late-stage diversification via modern cross-coupling methodologies. This dual functionality positions 3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole as a central structural motif in combinatorial and parallel synthesis programs aimed at lead discovery and optimization across therapeutic areas [1] [3] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9